![molecular formula C18H12ClF2N3O2 B2372106 2-(2-chloro-5-fluorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034508-30-8](/img/structure/B2372106.png)
2-(2-chloro-5-fluorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-5-fluorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C18H12ClF2N3O2 and its molecular weight is 375.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Process Development
- The synthesis process of compounds related to this chemical structure has been studied, focusing on achieving high diastereoselection and evaluating different synthetic routes. For instance, Butters et al. (2001) examined the diastereocontrol in the synthesis of related compounds, emphasizing the importance of pyrimidine substitution patterns and reaction conditions in achieving optimal results (Butters et al., 2001).
Antineoplastic Activity
- The antineoplastic (anti-cancer) activity of derivatives of this compound has been a significant area of research. Abdel-Hafez (2007) synthesized a series of 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, evaluating their antineoplastic activity against various cancer cell lines (Abdel-Hafez, 2007).
Anticonvulsant Agents
- Research has also explored the use of structurally similar compounds as anticonvulsants. Murthy and Knaus (1999) investigated pyrimido[1,4]diazepin-2-one analogs and evaluated their effectiveness as anticonvulsant agents (Murthy & Knaus, 1999).
Herbicidal Activity
- The compound has applications in agriculture, particularly in herbicide development. Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea, a derivative, and found it to exhibit significant herbicidal activity (Liu Chang-chun, 2006).
Antinociceptive and Anti-inflammatory Properties
- Some derivatives of this compound have been studied for their potential antinociceptive (pain-relieving) and anti-inflammatory properties. Selvam et al. (2012) synthesized thiazolopyrimidine derivatives and evaluated their effectiveness in these areas (Selvam et al., 2012).
Anti-Lung Cancer Activity
- Research into anti-cancer properties extends to specific cancer types, such as lung cancer. Hammam et al. (2005) synthesized novel fluoro substituted Benzo[b]pyran derivatives and tested their activity against lung cancer cells (Hammam et al., 2005).
Antitumor Screening
- The compound and its derivatives have been subject to antitumor screening, revealing promising results. Becan and Wagner (2008) synthesized new derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones and screened them for antitumor activity, identifying compounds with significant efficacy (Becan & Wagner, 2008).
Bactericidal and Fungicidal Activity
- There's also interest in the bactericidal and fungicidal activities of related compounds. Bentabed-Ababsa et al. (2010) explored the synthesis of dipyridopyrimidinones and their potential application in combating bacterial and fungal infections (Bentabed-Ababsa et al., 2010).
Propiedades
IUPAC Name |
5-(2-chloro-5-fluorobenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O2/c19-14-3-1-10(20)7-12(14)17(25)23-6-5-15-13(9-23)18(26)24-8-11(21)2-4-16(24)22-15/h1-4,7-8H,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVAMAIQLCNBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=C(C=CC(=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B2372026.png)
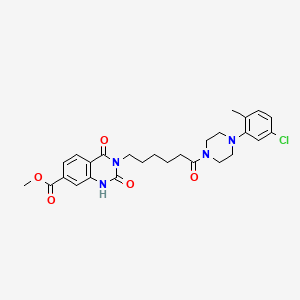
![3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2372030.png)
![7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2372034.png)
![Ethyl 4-[2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2372035.png)
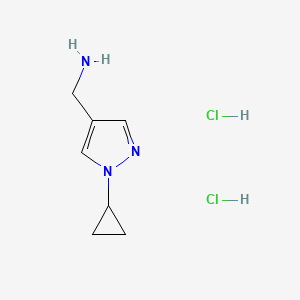
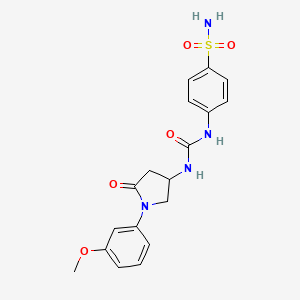
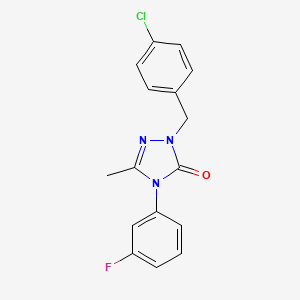
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B2372041.png)
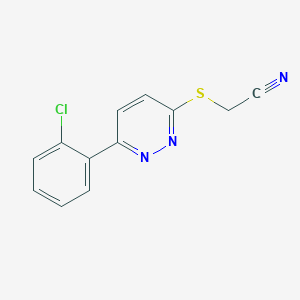
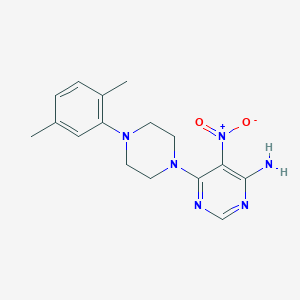
![3-benzyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2372044.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2372046.png)
